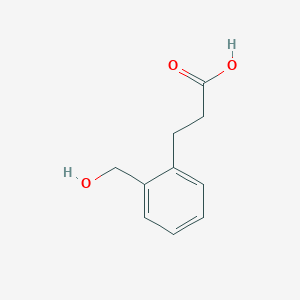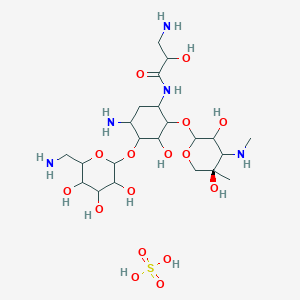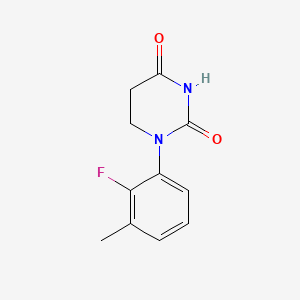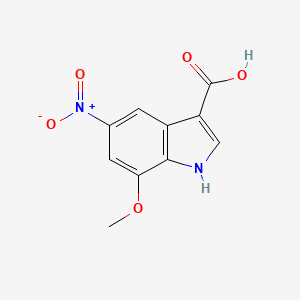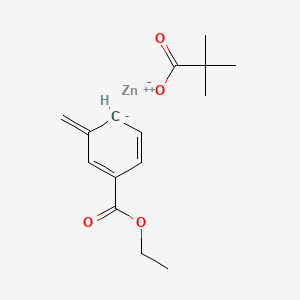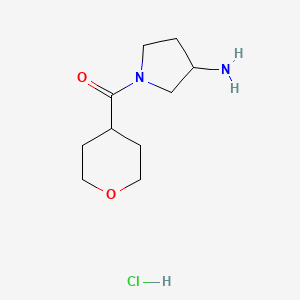
(3-Aminopyrrolidin-1-yl)-(oxan-4-yl)methanone;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone hydrochloride is a chemical compound with the molecular formula C10H19ClN2O2 It is a heterocyclic compound that contains both pyrrolidine and tetrahydropyran rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone hydrochloride typically involves the reaction of pyrrolidine derivatives with tetrahydropyran derivatives under specific conditions. One common method involves the use of a coupling reagent to facilitate the formation of the amide bond between the pyrrolidine and tetrahydropyran rings. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction mixture is stirred at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of ®-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone hydrochloride may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures the efficient production of the compound with minimal impurities. The final product is typically purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
®-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine or tetrahydropyran derivatives.
科学研究应用
®-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of ®-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects .
相似化合物的比较
Similar Compounds
(S)-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone hydrochloride: The enantiomer of the compound with similar structural properties but different biological activity.
®-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone: The non-hydrochloride form of the compound.
®-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone acetate: A derivative with an acetate group instead of hydrochloride.
Uniqueness
®-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone hydrochloride is unique due to its specific stereochemistry and the presence of both pyrrolidine and tetrahydropyran rings. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
属性
分子式 |
C10H19ClN2O2 |
|---|---|
分子量 |
234.72 g/mol |
IUPAC 名称 |
(3-aminopyrrolidin-1-yl)-(oxan-4-yl)methanone;hydrochloride |
InChI |
InChI=1S/C10H18N2O2.ClH/c11-9-1-4-12(7-9)10(13)8-2-5-14-6-3-8;/h8-9H,1-7,11H2;1H |
InChI 键 |
BMNJYMNFGVLTFB-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC1N)C(=O)C2CCOCC2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


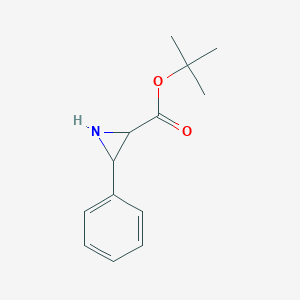
![2-amino-N-[(2-bromophenyl)methyl]-N-ethylpropanamide](/img/structure/B14781445.png)
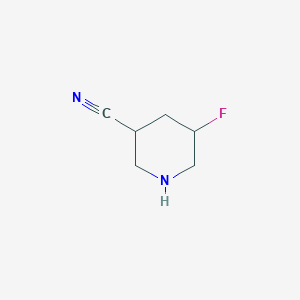
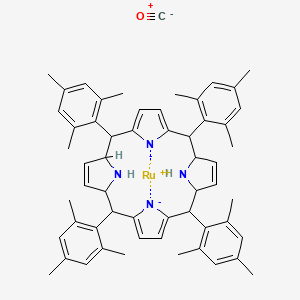
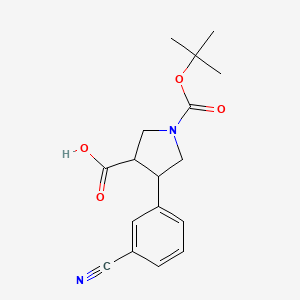

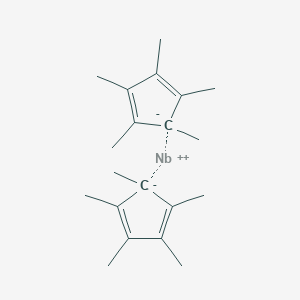

![tert-butyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-propan-2-ylcarbamate](/img/structure/B14781471.png)
